molecular formula C10H7NaO4S B081246 Sodium 4-hydroxynaphthalene-2-sulphonate CAS No. 13935-00-7

Sodium 4-hydroxynaphthalene-2-sulphonate

Cat. No. B081246
CAS RN: 13935-00-7
M. Wt: 246.22 g/mol
InChI Key: IINOGGDSBSTVTO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 4-hydroxynaphthalene-2-sulphonate involves several steps, starting from basic naphthalene derivatives. One method includes the reaction of 1-amino-2-naphthol-4-sulphonic acid with alkyl bromides in a sodium ethoxide solution to produce a series of sodium sulphonates with varying alkyl chain lengths (Azzam, Negm, & Gad, 2004). Another approach is the sulphonation of 1-amino-2-hydroxynaphthalene-3-carboxylic acid followed by the elimination of the amino group to yield the desired sulphonate compound (Cross, 2008).

Molecular Structure Analysis

The molecular structure of sodium 4-hydroxynaphthalene-2-sulphonate is characterized by the presence of a hydroxynaphthalene ring and a sulphonate group. The exact positioning of these functional groups within the naphthalene ring system plays a crucial role in the compound's reactivity and solubility properties. Studies involving similar compounds have shown that the structure influences critical micelle concentration, surface tension, and solubilisation properties, suggesting a significant impact of the molecular structure on the compound's behavior in solutions (Azzam, Negm, & Gad, 2004).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of sodium 4-hydroxynaphthalene-2-sulphonate, such as solubility, critical micelle concentration, and surface activity, are crucial for its application in various fields, including surfactants and dye synthesis. The compound's ability to lower surface tension and form micelles in solution highlights its potential as a surfactant. The relation between the hydrophobic chain length of the synthesized sulphonates and their solubilisation efficiency underscores the importance of the compound's structure in determining its physical properties (Azzam, Negm, & Gad, 2004).

Scientific Research Applications

Surface and Solubilization Activities

Surface and Solubilisation Activities of 1-Amino-2-alkyloxynaphthalene-4-sodium Sulphonates
This study prepared a series of 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates and investigated their surface tensions, interfacial tensions, emulsifying efficiencies, and other properties like critical micelle concentration and solubilisation rate. The findings highlighted the influence of surfactant structure, particularly the hydrophilic/lipophilic balance, on solubilisation (Azzam et al., 2004).

Chemical Synthesis

Corrosion Inhibition and Material Science

Evaluation of Corrosion Inhibition of Mild Steel
The study evaluated the corrosion inhibition properties of 4-amino-3-hydroxynaphthalene-1-sulphonic acid on mild steel in acidic conditions, using electrochemical techniques and examining the adsorption behaviour and surface morphology of the steel (Yıldız et al., 2014).

Polymer and Surfactant Research

Research Progress of Waterborne Polyurethane Based on Sulphonate
This paper discussed the utilization of sulphonates in synthesizing waterborne polyurethane, detailing the properties of small molecule hydroxy sulphonate and its applications in production, emphasizing the significance of further research in this domain (Sun Dong-cheng, 2008).

Electrochemical Applications

Microstructure and Crystallographic Characteristics of Nanocrystalline Copper
Investigated the electrodeposition of copper from eco-friendly acetate-based electrolytes, focusing on the impact of additives like 4-amino-3-hydroxynaphthalene 1-suphonic acid on the surface morphology and crystallographic characteristics of deposited copper films (Seakr, 2017).

Sensing Applications

Highly Selective Fluorescent Sensing for CN- in Water
Demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescently sensing CN(-) in water, leveraging the mechanism of supramolecular self-assembly, and developed convenient and efficient test kits based on this principle (Shi et al., 2013).

Safety And Hazards

A Safety Data Sheet for Sodium 4-hydroxynaphthalene-2-sulphonate indicates that it has been classified for acute toxicity and skin corrosion/irritation .

Future Directions

Sodium 4-hydroxynaphthalene-2-sulphonate is a versatile chemical compound with diverse applications ranging from organic synthesis to analytical chemistry. Its future directions could involve further exploration of its synthetic utility for the construction of diverse bioactive heterocyclic scaffold .

properties

IUPAC Name

sodium;4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINOGGDSBSTVTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161026
Record name Sodium 4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydroxynaphthalene-2-sulphonate

CAS RN

13935-00-7
Record name Sodium 4-hydroxynaphthalene-2-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013935007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydroxynaphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-hydroxynaphthalene-2-sulphonate
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